molecular formula C16H18BrNO B2520558 4-Bromo-2-(((3-isopropylphenyl)amino)methyl)phenol CAS No. 1232802-94-6

4-Bromo-2-(((3-isopropylphenyl)amino)methyl)phenol

Cat. No.: B2520558
CAS No.: 1232802-94-6
M. Wt: 320.23
InChI Key: LMKXLBPNJBWUDI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(((3-isopropylphenyl)amino)methyl)phenol typically involves a multi-step process. One common method includes the bromination of 2-methylphenol followed by a substitution reaction with 3-isopropylaniline . The reaction conditions often require a solvent such as dichloromethane and a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar steps as the laboratory synthesis but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(((3-isopropylphenyl)amino)methyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in amines .

Scientific Research Applications

4-Bromo-2-(((3-isopropylphenyl)amino)methyl)phenol is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action for 4-Bromo-2-(((3-isopropylphenyl)amino)methyl)phenol involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(((3-isopropylphenyl)amino)methyl)phenol is unique due to its specific combination of bromine, isopropyl, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in specialized research applications .

Properties

IUPAC Name

4-bromo-2-[(3-propan-2-ylanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO/c1-11(2)12-4-3-5-15(9-12)18-10-13-8-14(17)6-7-16(13)19/h3-9,11,18-19H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKXLBPNJBWUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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